molecular formula C19H28N2O5S B14796109 2-Geranylthiouridine

2-Geranylthiouridine

Cat. No.: B14796109
M. Wt: 396.5 g/mol
InChI Key: KFZLIRUEFHTLEW-ZGFVZBPKSA-N
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Chemical Reactions Analysis

Geranylation of 2-Thiouridine (S2U → geS2U)

The tRNA 2-selenouridine synthase (SelU) catalyzes the transfer of a geranyl group from geranyl pyrophosphate (GePP) to the sulfur atom of S2U, forming a thioether bond. This reaction occurs via a two-step mechanism:

  • Substrate Binding : SelU binds the R5S2U-tRNA through its Walker A motif in the P-loop domain, facilitating GePP coordination .

  • Geranyl Transfer : The rhodanese domain's active site (-Cys-X-X-Cys-) mediates nucleophilic attack by the thiolate ion on GePP, yielding geS2U-tRNA .

Kinetic Parameters (determined via RP-HPLC and GraphPad Prism ):

SubstrateKMK_M (μM)kcatk_{cat} (min⁻¹)
S2U-RNA8.2 ± 1.10.45 ± 0.03

Selenation of geS2U (geS2U → Se2U)

SelU further catalyzes the substitution of the geranyl group with selenium from selenophosphate (SePO₃³⁻), producing 2-selenouridine (Se2U) .

Kinetic Parameters :

SubstrateKMK_M (μM)kcatk_{cat} (min⁻¹)
geS2U-RNA2.1 ± 0.30.12 ± 0.01

Post-Synthetic Geranylation

  • S2U-RNA Synthesis : Automated solid-phase synthesis yields S2U-containing RNA.

  • Geranylation : Geranyl bromide and triethylamine in ethanol modify the 2-thio group post-synthetically.

Conditions :

  • Solvent : Ethanol

  • Reagents : Geranyl bromide (213 equiv.), triethylamine

  • Time : 3 hours at room temperature .

Base Pairing and Thermodynamic Stability

The geranyl group enhances RNA duplex stability and specificity:

RNA DuplexTmT_m (°C)ΔG\Delta G (kcal/mol)
geS2U-G (Complement)68.4 ± 0.5-9.2 ± 0.3
geS2U-A (Mismatch)54.1 ± 0.7-6.1 ± 0.2

Key Findings :

  • geS2U increases affinity for G over A in the anticodon-codon interaction .

  • Molecular dynamics simulations show the geranyl group stabilizes the RNA helix via hydrophobic interactions .

Functional Role in tRNA

  • Codon Recognition : geS2U in tRNAGlu^{Glu} improves recognition of GAG over GAA .

  • Error Prevention : Reduces frameshifting during translation by stabilizing codon-anticodon pairing .

Comparative Analysis of Pathways

PathwaySubstrateProductCatalytic Efficiency (kcat/KMk_{cat}/K_M)
Geranylation (SelU)S2U-RNAgeS2U-RNA0.055 μM⁻¹·min⁻¹
Selenation (SelU)geS2U-RNASe2U-RNA0.057 μM⁻¹·min⁻¹

Synthetic Challenges and Solutions

  • Lipophilicity : geS2U-RNA requires ion-exchange HPLC for purification due to increased hydrophobicity .

  • Stability : Post-synthetic reactions must avoid harsh conditions (e.g., >60°C) to prevent RNA degradation .

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one

InChI

InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1

InChI Key

KFZLIRUEFHTLEW-ZGFVZBPKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C

Origin of Product

United States

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